molecular formula C4H5NO6 B13788725 Aminomethanetricarboxylic acid CAS No. 98019-67-1

Aminomethanetricarboxylic acid

Cat. No.: B13788725
CAS No.: 98019-67-1
M. Wt: 163.09 g/mol
InChI Key: NATWVKLDGZLUAI-UHFFFAOYSA-N
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Description

Aminomethanetricarboxylic acid (hypothetical structure: NH₂-C(COOH)₃) is a polycarboxylic acid derivative featuring a central methane carbon bonded to an amino group and three carboxylic acid groups. These compounds are characterized by their ability to act as chelating agents, metal-organic framework (MOF) precursors, or intermediates in organic synthesis .

Key properties of 1-Aminobenzene-3,4,5-tricarboxylic acid include:

  • Molecular Formula: C₉H₇NO₆
  • Molecular Weight: 225.16 g/mol
  • Density: 1.741 g/cm³
  • Boiling Point: 575.2°C at 760 mmHg .

Properties

CAS No.

98019-67-1

Molecular Formula

C4H5NO6

Molecular Weight

163.09 g/mol

IUPAC Name

aminomethanetricarboxylic acid

InChI

InChI=1S/C4H5NO6/c5-4(1(6)7,2(8)9)3(10)11/h5H2,(H,6,7)(H,8,9)(H,10,11)

InChI Key

NATWVKLDGZLUAI-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(=O)O)(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethanetricarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with electrophiles, followed by the cyclization of the resulting intermediates . Another method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Aminomethanetricarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions can produce amine derivatives.

Mechanism of Action

The mechanism of action of aminomethanetricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares aminomethanetricarboxylic acid analogues in terms of structural features, synthesis, and applications:

Compound 1-Aminobenzene-3,4,5-tricarboxylic Acid NH₂-TPDC 3-Aminopent-4-ene-1,1-dicarboxylic Acid Dimethyl Aminoterephthalate
Molecular Formula C₉H₇NO₆ C₂₀H₁₅NO₄ (inferred from [1]) C₇H₉NO₄ C₁₀H₁₁NO₄
Molecular Weight 225.16 g/mol 333.34 g/mol ~163.15 g/mol 209.2 g/mol
CAS Number 37141-01-8 Not provided Not explicitly listed 5372-81-6
Synthesis Method Commercial synthesis (no details) Suzuki coupling (Pd catalysis) Not detailed in evidence Esterification of terephthalic acid derivatives
Key Applications Chelation, MOF precursors Organic electronics, catalysis Laboratory use (limited data) Intermediate in dye chemistry
Safety Profile Limited toxicity data No hazards reported Low acute toxicity Irritant (skin/eyes)
Structural Uniqueness Aromatic ring with three -COOH groups Terphenyl backbone with amino and dicarboxylate groups Aliphatic chain with conjugated double bond Esterified aromatic dicarboxylate

Key Findings:

Structural Complexity: 1-Aminobenzene-3,4,5-tricarboxylic acid and NH₂-TPDC are aromatic systems with multiple carboxyl groups, enabling strong metal-binding capabilities .

Synthetic Accessibility: NH₂-TPDC requires a multi-step Suzuki coupling (48 hours at 50°C with Pd(OAc)₂/PPh₃), yielding ~50% after purification . In contrast, dimethyl aminoterephthalate is synthesized via simpler esterification, favoring industrial scalability .

Functional Performance: Aromatic tricarboxylates (e.g., 1-Aminobenzene-3,4,5-tricarboxylic acid) exhibit higher thermal stability (boiling point >500°C) compared to aliphatic analogues . NH₂-TPDC’s extended π-conjugation enhances its utility in optoelectronic materials, whereas aliphatic derivatives are less explored in this domain .

Safety and Handling: 3-Aminopent-4-ene-1,1-dicarboxylic acid requires standard lab precautions (e.g., eye rinsing for exposure) but lacks significant acute toxicity . Dimethyl aminoterephthalate poses moderate irritation risks, necessitating protective equipment during handling .

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